molecular formula C22H17N3 B377297 2-Phenylamino-4,6-diphenylpyrimidine

2-Phenylamino-4,6-diphenylpyrimidine

Cat. No.: B377297
M. Wt: 323.4g/mol
InChI Key: VEIYBKXRSKDYON-UHFFFAOYSA-N
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Description

2-Phenylamino-4,6-diphenylpyrimidine is a synthetically designed small molecule based on the privileged pyrimidine scaffold, a structure of high interest in medicinal chemistry for developing multi-target therapeutic agents . This compound is part of a class of 4,6-diarylpyrimidines investigated for their potential in neurodegenerative disease and oncology research . In Alzheimer's disease research, structurally similar 4,6-diphenylpyrimidine derivatives have been designed as dual inhibitors, simultaneously targeting key enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) to address the complex pathology of the disease . The propargylamine-substituted analogues have shown nanomolar-range IC50 values against these enzymes and demonstrated neuroprotective properties in cell-based studies . In cancer research, especially for chronic myeloid leukemia (CML), 2-amino-4,6-diarylpyrimidines are explored as potential inhibitors of the ABL1 tyrosine kinase, a key target in CML pathogenesis . Molecular docking studies indicate that these compounds form stable interactions, such as hydrogen bonds and π-π stacking, with critical residues in the enzyme's active site, with some derivatives exhibiting IC50 values in the low micromolar range against K562 cancer cell lines . Additionally, diarylpyrimidine derivatives have shown promise as dual inhibitors of phosphoinositide 3-kinase (PI3Kγ) and tubulin, positioning them as candidates for next-generation microtubule-targeting agents in combination therapies . The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all materials in accordance with applicable laboratory safety regulations.

Properties

Molecular Formula

C22H17N3

Molecular Weight

323.4g/mol

IUPAC Name

N,4,6-triphenylpyrimidin-2-amine

InChI

InChI=1S/C22H17N3/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)25-22(24-20)23-19-14-8-3-9-15-19/h1-16H,(H,23,24,25)

InChI Key

VEIYBKXRSKDYON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Mechanism of Action
This compound has been studied for its ability to inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. Research indicates that derivatives of diphenylpyrimidines can serve as potent inhibitors against vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a significant role in angiogenesis and tumor growth. For instance, compounds derived from 2-phenylamino-4,6-diphenylpyrimidine have shown up to 100-fold potency compared to standard treatments like semaxanib .

Case Studies
A study demonstrated that specific derivatives exhibited significant anti-tumor activity in melanoma models, effectively inhibiting tumor growth and metastasis through the suppression of angiogenesis . Another investigation highlighted the potential of these compounds in treating breast cancer by targeting multiple RTKs, showcasing their versatility in cancer therapy .

Neurological Applications

Alzheimer's Disease Treatment
this compound derivatives have been explored for their neuroprotective effects, particularly in Alzheimer's disease. These compounds have been identified as inhibitors of enzymes such as monoamine oxidase and acetylcholinesterase, which are implicated in neurodegeneration . The structure-activity relationship of these derivatives suggests that modifications can enhance their selectivity and potency against amyloid-beta peptide production, a hallmark of Alzheimer's pathology .

Research Findings
Recent studies have indicated that certain pyrimidine derivatives can modulate γ-secretase activity, providing a therapeutic avenue for reducing amyloid plaque formation in Alzheimer's patients . Furthermore, these compounds have shown promise in enhancing cognitive functions and memory retention in preclinical models .

Anti-inflammatory Effects

Mechanism and Efficacy
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that these compounds could significantly reduce inflammation markers in macrophage cell lines, indicating their potential use in treating inflammatory diseases like rheumatoid arthritis and other autoimmune disorders .

Clinical Implications
Given the rising incidence of chronic inflammatory conditions, the development of pyrimidine-based therapeutics represents a promising strategy. These compounds may offer dual benefits by targeting both inflammatory pathways and cancer cell proliferation simultaneously .

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
Cancer Treatment Inhibition of VEGFR-2 and other RTKsPotent anti-tumor activity; significant inhibition rates
Neurological Disorders Inhibition of acetylcholinesterase; modulation of γ-secretasePotential for cognitive enhancement; reduction in amyloid-beta production
Anti-inflammatory Inhibition of TNF-alpha and IL-6Reduction of inflammatory markers; therapeutic potential for autoimmune diseases

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2-Phenylamino-4,6-dimethylpyrimidine (CAS 53112-28-0)
  • Structure : Methyl groups at positions 4 and 6 instead of phenyl.
  • Applications : Intermediate in agrochemicals and pharmaceuticals.
  • However, its simpler structure enhances synthetic accessibility .
2-Chloro-4,6-diphenylpyrimidine (CAS 2915-16-4)
  • Structure: Chlorine at position 2 instead of phenylamino.
  • Properties : Melting point 113–117°C, molecular weight 266.72 g/mol.
  • Comparison: The electron-withdrawing chlorine atom increases electrophilicity, making it reactive in nucleophilic substitutions. Unlike the phenylamino derivative, it lacks hydrogen-bonding capability, limiting its use in receptor-targeted therapies but favoring roles as a synthetic intermediate .
N-Butyl-4,6-diphenylpyrimidin-2-amine
  • Structure: Butylamino group at position 2.
  • Applications : Synthesized via microwave irradiation for antiviral/antifungal studies.

Functional Group Modifications and Pharmacological Profiles

4,6-Diphenylpyrimidine-Substituted Benzamides
  • Structure : Benzamide groups appended to the pyrimidine core.
  • Activity: Demonstrated HDAC inhibition (IC50 values comparable to Vorinostat) and antimicrobial effects. Compound 6b showed selective binding to HDAC-10, suggesting utility in cervical cancer therapy .
  • Comparison: The benzamide moiety introduces additional hydrogen-bonding sites, enhancing enzyme inhibition. In contrast, the phenylamino group in 2-phenylamino-4,6-diphenylpyrimidine may prioritize interactions with adenosine receptors over HDACs .
2-Amino-4,6-diphenylpyrimidine
  • Structure: Amino group at position 2.
  • Activity: Identified as a dual adenosine A1/A2A antagonist (Ki < 1 µM), relevant for Parkinson’s disease.
  • Comparison: Replacement of the amino group with phenylamino (as in the target compound) could modulate receptor selectivity and metabolic stability due to increased aromaticity .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Phenylamino-4,6-diphenylpyrimidine derivatives?

Methodological Answer:
The synthesis typically involves:

  • Reduction of nitro precursors : 5-Nitro-4,6-diphenylpyrimidines are reduced using agents like SnCl₂/HCl or catalytic hydrogenation to yield 5-amino derivatives .
  • Functionalization of the amino group : The resulting 5-aminopyrimidine undergoes acetylation (acetic anhydride), diazotization (NaNO₂/HCl), or Schiff base formation (reaction with aldehydes) to introduce diverse substituents .
  • Coupling reactions : For derivatives like benzamide-substituted pyrimidines, HATU/DIPEA-mediated coupling in DMF is used to attach benzamide groups to the pyrimidine core .
    Characterization : Intermediates are confirmed via TLC, NMR (δ 5.42 ppm for -NH₂ in 2-amino derivatives), and elemental analysis .

Basic: What spectroscopic techniques are recommended for structural confirmation of this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.48–8.08 ppm), NH₂ groups (δ 5.42 ppm), and carbonyl carbons (δ 163–167 ppm) .
  • FT-IR : Bands at ~3325 cm⁻¹ (N-H stretch) and 1644 cm⁻¹ (C=N stretch) confirm pyrimidine rings and substituents .
  • Elemental analysis : Used to validate empirical formulas (e.g., C₁₆H₁₃N₃ requires C:77.71%, H:5.30%, N:16.99%) .

Advanced: How can researchers optimize reaction yields in microwave-assisted vs. conventional synthesis?

Methodological Answer:

  • Microwave irradiation (MWI) : Reduces reaction time (e.g., 7 hours for cyclization vs. 24 hours conventionally) but may lower yields (86% vs. 94% for 2-amino-4,6-diphenylpyrimidine) due to rapid heating .
  • Catalyst optimization : Use Pd(PPh₃)₄ in Suzuki couplings for efficient aryl group introduction .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol/water mixtures improve diazotization efficiency .

Advanced: How to resolve contradictions in biological activity data (e.g., HDAC inhibition vs. inactivity)?

Methodological Answer:

  • Molecular docking : Compare binding energies of derivatives to HDAC isoforms. For example, compound 6b showed higher selectivity for HDAC-10 (ΔG = -9.2 kcal/mol) than Vorinostat due to hydrophobic interactions with the active site .
  • Systematic substituent variation : Modify phenyl or benzamide groups to assess steric/electronic effects. Derivatives with electron-withdrawing groups (e.g., -NO₂) may enhance HDAC binding .
  • Validation assays : Repeat enzyme inhibition studies with purified HDAC isoforms and validate via Western blot for acetylation markers .

Advanced: How to address discrepancies in antimicrobial activity across derivatives?

Methodological Answer:

  • Standardized protocols : Use the Indian Pharmacopeia’s agar well-diffusion method with fixed inoculum sizes (10⁶ CFU/mL) and control strains .
  • Purity checks : Ensure compounds are >95% pure via HPLC before testing. Impurities like unreacted chalcones (intermediates) can skew results .
  • Structure-activity relationship (SAR) : Correlate substituent patterns (e.g., methyl vs. chloro groups) with MIC values. For example, 4,6-diphenyl derivatives with electron-deficient rings show enhanced antifungal activity .

Advanced: What computational methods predict pharmacokinetic properties of these derivatives?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 inhibition. Compound 6e showed favorable logP (2.8) and oral bioavailability (>80%) .
  • Carcinogenicity screening : Use OECD QSAR Toolbox to flag derivatives like 6d and 6f , which tested positive in rodent models due to aromatic amine metabolites .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) quantify half-life (t₁/₂) and identify metabolic hotspots (e.g., oxidation of benzamide groups) .

Advanced: How to design photocyclization experiments for pyrimidine derivatives?

Methodological Answer:

  • Substrate selection : Use azido-pyrimidines (e.g., 5-azido-2-methoxy-4,6-diphenylpyrimidine) under UV light (λ = 254 nm) to form indole-fused products .
  • Reaction monitoring : Track cyclization via UV-vis spectroscopy (shift in λ_max from 300 nm to 350 nm) .
  • Quenching methods : Rapid cooling and extraction with ethyl acetate prevent side reactions (e.g., dimerization) .

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